

A Comprehensive Technical Guide to 2',4'-Dichloroacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',4'-Dichloroacetophenone

Cat. No.: B156173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2',4'-dichloroacetophenone**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug development and other research areas.

Core Chemical and Physical Properties

2',4'-Dichloroacetophenone, with the CAS number 2234-16-4, is an organic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.^{[1][2][3]} Its molecular structure, featuring a phenyl ring with two chlorine substituents and a ketone group, imparts specific reactivity that is leveraged in numerous chemical transformations.

The essential quantitative data for **2',4'-dichloroacetophenone** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C8H6Cl2O ^{[4][5][6][7][8]}
Molecular Weight	189.04 g/mol ^{[4][5][6][7][8]}
CAS Number	2234-16-4 ^{[4][5][8][9]}
Appearance	Colorless to yellow-brown solid ^[5] or white to off-white crystalline powder ^[10]
Melting Point	33-34 °C ^{[5][8][9]}
Boiling Point	140-150 °C at 15 mmHg ^{[5][9]}
Refractive Index	n _{20/D} 1.5635 ^{[5][9]}
Solubility	Slightly soluble in water (approx. 200 mg/L) ^[5] ^[10] ; Soluble in organic solvents such as ethanol and acetone ^[10]

Synthesis of 2',4'-Dichloroacetophenone: Experimental Protocol

A widely employed method for the synthesis of **2',4'-dichloroacetophenone** is the Friedel-Crafts acylation of m-dichlorobenzene.^[11] The following protocol details a representative procedure using acetic anhydride as the acylating agent and aluminum chloride as the catalyst.

Materials:

- m-Dichlorobenzene
- Anhydrous aluminum trichloride (AlCl₃)
- Acetic anhydride
- 10% Hydrochloric acid (HCl)
- Water

- Reaction kettle equipped with a stirrer, dropping funnel, and reflux condenser

Procedure:

- Charging the Reactor: In a clean and dry reaction kettle, add 1.0 mole of m-dichlorobenzene, followed by the addition of 1.3 moles of anhydrous aluminum trichloride under stirring.[12][13]
- Acylation Reaction: Slowly add 1.0 mole of acetic anhydride dropwise to the stirred mixture. Maintain the temperature of the reaction solution between 45°C and 55°C during the addition.[12][13]
- Heating and Reflux: After the completion of the dropwise addition, gradually heat the reaction mixture to 90-95°C. Allow the mixture to reflux with continuous stirring for approximately 3 hours.[12][13]
- Hydrolysis: After the reaction is complete, cool the mixture and add 200 mL of 10% hydrochloric acid to hydrolyze the reaction mixture. This should be done carefully, keeping the temperature below 80°C.[12][13]
- Work-up and Separation: Allow the mixture to cool and separate into layers. Separate the organic layer.
- Washing: Wash the organic layer with 200 mL of water at 50°C. After allowing the layers to separate, discard the aqueous layer.[13]
- Distillation and Crystallization: The crude product is then subjected to vacuum distillation at 120-140°C. The fraction collected is then cooled to induce crystallization, yielding **2',4'-dichloroacetophenone** as a white crystalline solid with a purity of over 99%. [12][13]

Applications in Research and Drug Development

2',4'-Dichloroacetophenone is a versatile intermediate with significant applications in several fields:

- Pharmaceutical Synthesis: It is a key precursor in the synthesis of numerous antifungal agents, including Ketoconazole, Fluconazole, and Itraconazole.[1][8] It also serves as an

intermediate in the development of anti-inflammatory and analgesic medications.[3][14]

- Agrochemical Synthesis: This compound is used in the manufacturing of fungicides, such as propiconazole.[8]
- Chemical Research: It is utilized in the synthesis of Schiff base derivatives and other complex organic molecules.[5] Researchers also employ it in studies related to cellular responses and signaling pathways.[2]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of **2',4'-dichloroacetophenone** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. market.us [market.us]
- 4. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]

- 6. 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]
- 9. 2 ,4 -Dichloroacetophenone 96 2234-16-4 [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. nbinno.com [nbino.com]
- 12. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents
[patents.google.com]
- 13. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap
[eureka.patsnap.com]
- 14. verifiedmarketresearch.com [verifiedmarketresearch.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2',4'-Dichloroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156173#2-4-dichloroacetophenone-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com